molecular formula C7H16ClNO B6190861 (3-methylpiperidin-4-yl)methanol hydrochloride CAS No. 2694728-06-6

(3-methylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B6190861
CAS No.: 2694728-06-6
M. Wt: 165.66 g/mol
InChI Key: UOKIYOGDTPVVSB-UHFFFAOYSA-N
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Description

(3-methylpiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using suitable alkylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-methylpiperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

(3-methylpiperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. For example, it may inhibit enzymes in the mevalonate pathway, which is crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

    Piperidinone: A ketone derivative of piperidine, used as an intermediate in organic synthesis.

    N-methylpiperidine: A methylated derivative of piperidine, used in various chemical reactions.

Uniqueness

(3-methylpiperidin-4-yl)methanol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a hydroxyl group and a methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

2694728-06-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3-methylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-8-3-2-7(6)5-9;/h6-9H,2-5H2,1H3;1H

InChI Key

UOKIYOGDTPVVSB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CO.Cl

Purity

95

Origin of Product

United States

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